Difloxacin hydrochloride

概要

説明

Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum, concentration-dependent bactericidal activity against both Gram-negative and Gram-positive bacteria. This compound is known for its ability to interfere with bacterial DNA gyrase, an enzyme essential for DNA replication and maintenance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of difloxacin hydrochloride involves several key steps. Initially, ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form ethyl [15N,3-13C]-3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate. This intermediate undergoes cyclization and ester cleavage, followed by reaction with 1-methylpiperazine to yield difloxacin .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: ジフロキサシン塩酸塩は、以下の化学反応をいくつか起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または基が別の原子または基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってジフロキサシンN-オキシドが生成される場合があり、還元によってジフロキサシンアミン誘導体が生成される場合があります .

科学的研究の応用

ジフロキサシン塩酸塩は、以下を含むいくつかの科学研究に応用されています。

作用機序

ジフロキサシン塩酸塩は、細菌酵素DNAジャイレース(トポイソメラーゼII)を阻害することで抗菌効果を発揮します。この酵素は、複製中のDNAの負の超らせん構造形成に不可欠です。 DNAジャイレースを阻害することで、ジフロキサシン塩酸塩は細菌DNAの複製と転写を阻止し、細胞死を引き起こします .

類似の化合物:

- エンロフロキサシン

- シプロフロキサシン

- ノルフロキサシン

- サラフロキサシン

比較: ジフロキサシン塩酸塩は、その特定の構造と活性スペクトルにより、フルオロキノロン系抗生物質の中で独特です。エンロフロキサシンやシプロフロキサシンも広域スペクトル抗生物質ですが、ジフロキサシン塩酸塩は主に獣医学で使用され、有効性プロファイルが異なります。 エンロフロキサシンやプラドフロキサシンほど効果はありませんが、動物における特定の細菌感染症の治療には依然として有効です .

類似化合物との比較

- Enrofloxacin

- Ciprofloxacin

- Norfloxacin

- Sarafloxacin

Comparison: Difloxacin hydrochloride is unique among fluoroquinolones due to its specific structure and spectrum of activity. While enrofloxacin and ciprofloxacin are also broad-spectrum antibiotics, this compound is primarily used in veterinary medicine and has a different efficacy profile. It is less effective than enrofloxacin and pradofloxacin but still valuable for treating specific bacterial infections in animals .

生物活性

Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum bactericidal activity against various Gram-negative and Gram-positive bacteria. This article explores the biological activity of difloxacin, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

Difloxacin functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme critical for DNA replication and transcription. By preventing the supercoiling of DNA, difloxacin disrupts bacterial cell division, leading to cell death. This mechanism is characteristic of fluoroquinolones and underlies the compound's effectiveness against a range of bacterial pathogens .

Pharmacokinetics

Difloxacin is rapidly absorbed following oral administration, achieving steady-state plasma concentrations within hours. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 96% in chickens and around 50% in dogs.

- Volume of Distribution (Vd) : 4.7 L/kg in chickens.

- Half-life : Approximately 7 hours in both chickens and turkeys .

The compound is primarily metabolized by the liver through glucuronidation, with minimal renal clearance (about 5%) . This metabolic pathway allows for once-daily dosing, making difloxacin a suitable option for animals with compromised renal function.

Clinical Applications

Difloxacin is indicated for treating various bacterial infections in veterinary medicine, particularly:

- Chronic respiratory infections in chickens caused by Escherichia coli and Mycoplasma gallisepticum.

- Infections in turkeys due to Pasteurella multocida.

- Bovine respiratory disease (shipping fever) in calves caused by mixed infections .

In Vitro Efficacy

Research has demonstrated that difloxacin exhibits significant antibacterial activity against multiple pathogens. A study evaluated its effectiveness against Chlamydia trachomatis and found it active against all tested strains, suggesting potential for treating human infections as well .

Pharmacokinetic Studies in Animals

A study involving broiler chickens assessed the pharmacokinetics of difloxacin administered at doses of 10 mg/kg and 20 mg/kg over five days. Key findings included:

- Maximum Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Approximately 7 hours.

- Tissue Distribution : Difloxacin concentrations exceeded the minimum inhibitory concentrations (MICs) for relevant pathogens in all tissues examined .

| Species | Dose (mg/kg) | Cmax (ng/ml) | Half-Life (hours) | Bioavailability (%) |

|---|---|---|---|---|

| Chickens | 10 | ~200 | ~7 | 96.4 |

| Turkeys | 20 | ~50 | ~7 | 57.4 |

Safety and Adverse Effects

While generally well-tolerated, difloxacin can cause mild adverse reactions at higher doses, such as gastrointestinal disturbances and discoloration of feces. In a study where dogs were administered ten times the recommended dose, mild symptoms were observed .

特性

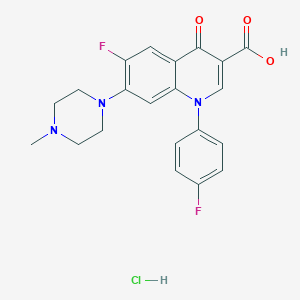

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98106-17-3 (Parent) | |

| Record name | Difloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046599 | |

| Record name | Difloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-86-5 | |

| Record name | Difloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difloxacin Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ0260HJ0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。